molecular formula C7H12O B2423353 1-(1-methylcyclobutyl)ethan-1-one CAS No. 55368-89-3

1-(1-methylcyclobutyl)ethan-1-one

Cat. No.: B2423353
CAS No.: 55368-89-3
M. Wt: 112.172
InChI Key: BCONMNLEVXRWTI-UHFFFAOYSA-N
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Description

1-(1-methylcyclobutyl)ethan-1-one is an organic compound with the molecular formula C7H12O It is a ketone characterized by a cyclobutyl ring substituted with a methyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-methylcyclobutyl)ethan-1-one can be synthesized through several methods. One common approach involves the phase transfer catalysis for the ring closure of cyclobutane derivatives. The transformation of a carboxyl group to a methyl group is a key step in this process .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-methylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group on the cyclobutyl ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(1-methylcyclobutyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-(1-methylcyclobutyl)ethan-1-one is unique due to the presence of both a cyclobutyl ring and a methyl group, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

1-(1-methylcyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONMNLEVXRWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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